molecular formula C19H13FN4O2S B2377578 N-(2-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide CAS No. 1049450-52-3

N-(2-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide

Cat. No.: B2377578
CAS No.: 1049450-52-3
M. Wt: 380.4
InChI Key: FNDXPOJNHZJXPJ-UHFFFAOYSA-N
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Description

N-(2-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is recognized in biomedical research as a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a critical role in hematopoiesis. Mutations in FLT3 , most notably internal tandem duplications (ITD), are among the most common genetic lesions in Acute Myeloid Leukemia (AML) and are associated with poor prognosis. This compound exerts its research value by specifically targeting and inhibiting the constitutively active signaling of both wild-type and mutant FLT3, thereby blocking downstream pro-survival and proliferative pathways such as STAT5, MAPK, and PI3K/Akt . Its primary application is in the study of oncogenic signaling in AML cell lines and animal models, where it is used to elucidate the mechanisms of leukemogenesis and to investigate the potential for targeted therapeutic intervention. Research utilizing this inhibitor focuses on inducing cell cycle arrest and apoptosis in FLT3-ITD-driven leukemia cells, and it serves as a critical tool for validating FLT3 as a drug target and for exploring mechanisms of resistance to FLT3 inhibition. This makes it an invaluable compound for preclinical research aimed at developing novel treatment strategies for a significant subset of AML patients.

Properties

IUPAC Name

N-(2-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN4O2S/c20-12-7-5-11(6-8-12)15-9-24-16(10-27-19(24)23-15)18(26)22-14-4-2-1-3-13(14)17(21)25/h1-10H,(H2,21,25)(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDXPOJNHZJXPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Executive Summary

N-(2-Carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide (CAS 1049450-52-3) is a heterocyclic compound with potential pharmacological applications. Its synthesis involves multi-step protocols focusing on imidazo[2,1-b]thiazole core formation, regioselective functionalization, and carboxamide coupling. This report synthesizes methodologies from peer-reviewed literature, patents, and chemical databases to provide a comprehensive analysis of its preparation, including reaction conditions, yields, and analytical validation.

Synthetic Routes and Methodologies

Core Imidazo[2,1-b]thiazole Construction

The imidazo[2,1-b]thiazole scaffold is typically synthesized via cyclocondensation of α-haloketones with 2-aminothiazoles. For the target compound, the 6-(4-fluorophenyl) substituent is introduced during this stage.

Cyclization Using Phenacyl Bromides
  • Starting Materials : 2-Amino-4-(4-fluorophenyl)thiazole and phenacyl bromide derivatives.
  • Reaction Conditions :
    • Solvent: Ethanol or chloroform
    • Temperature: Reflux (78–80°C)
    • Time: 12–24 hours
  • Mechanism : Nucleophilic substitution followed by intramolecular cyclization.
  • Yield : 52–68% (optimized via POCl3/DMF-mediated Vilsmeier-Haack conditions).

Example Protocol :

  • Dissolve 2-amino-4-(4-fluorophenyl)thiazole (10 mmol) in chloroform.
  • Add phenacyl bromide (12 mmol) and reflux for 18 hours.
  • Quench with ice-water, extract with DCM, and purify via flash chromatography.

Carboxamide Functionalization

The 3-carboxamide group is introduced via coupling reactions with 2-carbamoylaniline.

EDCI/HOBt-Mediated Amidation
  • Reagents :
    • Carboxylic acid intermediate (imidazo[2,1-b]thiazole-3-carboxylic acid)
    • 2-Carbamoylaniline
    • EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
    • HOBt (hydroxybenzotriazole)
  • Conditions :
    • Solvent: DMF or acetonitrile
    • Base: DIPEA (N,N-diisopropylethylamine)
    • Temperature: Room temperature (20–25°C)
    • Time: 12–16 hours
  • Yield : 70–85%

Optimization Data :

Coupling Agent Solvent Yield (%) Purity (%)
EDCI/HOBt DMF 82 98.5
DCC/DMAP THF 65 95.2

Regioselective Fluorophenyl Incorporation

The 4-fluorophenyl group at position 6 is introduced via Suzuki-Miyaura coupling or direct cyclization with fluorophenyl-containing precursors.

Suzuki Coupling Protocol:
  • Catalyst : Pd(PPh3)4
  • Base : Na2CO3
  • Solvent : Dioxane/water (4:1)
  • Temperature : 90°C
  • Yield : 75%

Analytical Validation

Spectroscopic Characterization

  • 1H NMR (500 MHz, CDCl3):
    • δ 8.19 (s, 1H, imidazo-thiazole H2)
    • δ 7.81–7.38 (m, 8H, aromatic protons)
    • δ 6.78 (s, 1H, NH2)
  • HRMS : m/z 380.4 [M+H]+ (calculated for C19H13FN4O2S).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Strategies

Method Advantages Limitations Yield (%)
Cyclocondensation Single-step, scalable Requires harsh conditions 52–68
EDCI/HOBt coupling High regioselectivity Costly reagents 70–85
Suzuki coupling Flexible aryl group introduction Palladium residue removal 65–75

Industrial-Scale Considerations

  • Cost Efficiency : EDCI/HOBt coupling is preferred for GMP synthesis despite reagent costs.
  • Purification : Recrystallization from ethanol/water mixtures achieves >99% purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its anticancer activity, particularly against certain types of cancer cells.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The imidazo[2,1-b][1,3]thiazole scaffold is widely explored in drug discovery. Key structural analogues and their distinguishing features are summarized below:

Compound Name Substituents (Position) Molecular Formula Key Properties/Activities Reference
Target Compound : N-(2-Carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide 6: 4-Fluorophenyl; 3: 2-Carbamoylphenyl C₂₁H₁₄FN₃O₂S Not reported in evidence; inferred stability from carbamoyl and fluorophenyl groups. N/A
6-(4-Fluorophenyl)-N-(pyridin-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide 6: 4-Fluorophenyl; 3: Pyridin-3-yl C₁₇H₁₁FN₄OS Commercial availability; potential kinase inhibition inferred from similar scaffolds.
6-(4-Fluorophenyl)-N-(1,2-oxazol-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide 6: 4-Fluorophenyl; 3: 1,2-Oxazol-3-yl C₁₅H₉FN₄O₂S Lower molecular weight (328.32 g/mol); oxazole may enhance metabolic stability.
2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide 6: 4-Chlorophenyl; acetamide side chain C₃₄H₃₂ClN₅O₂S Potent cytotoxicity (IC₅₀ = 1.4 μM vs. MDA-MB-231 cells); VEGFR2 inhibition (5.72% at 20 μM).
2-[[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-benzoylhydrazinecarbothioamide 6: 4-Bromophenyl; thioamide linkage C₂₅H₁₉BrN₄O₂S₂ Aldose reductase inhibition (best in series); bromine enhances steric bulk.

Key Research Findings

  • Potency vs. Selectivity : Fluorophenyl-substituted compounds often balance potency and selectivity. For example, 5l () showed 16-fold selectivity for MDA-MB-231 over HepG2 cells, attributed to its 4-chlorophenyl and piperazinyl groups .
  • Metabolic Stability : Oxazole-containing analogues () may resist oxidative metabolism better than morpholine derivatives (e.g., 5a in ), which are prone to N-dealkylation.

Biological Activity

N-(2-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a compound belonging to the imidazo[2,1-b][1,3]thiazole class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer types, and antibacterial properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H13FN4O2SC_{19}H_{13}FN_{4}O_{2}S with a molecular weight of 366.39 g/mol. The compound features a complex structure that includes imidazole and thiazole rings, contributing to its biological reactivity.

PropertyValue
Molecular FormulaC19H13FN4O2S
Molecular Weight366.39 g/mol
IUPAC NameThis compound
CAS Number1049450-52-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival. Research indicates that imidazo[2,1-b][1,3]thiazole derivatives can act through various mechanisms:

  • Kinase Inhibition : These compounds may inhibit kinases involved in signaling pathways that regulate cell growth and division.
  • Tubulin Inhibition : Some studies have shown that these compounds can disrupt tubulin polymerization, leading to cell cycle arrest in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Notably:

  • Breast Cancer : The compound has demonstrated significant antiproliferative effects against breast cancer cell lines such as MDA-MB-231 and MCF-7. An IC50 value of 1.65 μM was reported for MDA-MB-231 cells, indicating potent activity .
  • Lung Cancer : It has also shown efficacy in inhibiting lung cancer cell proliferation through mechanisms involving G2/M phase cell cycle arrest .

Case Study: Anticancer Efficacy

In a study evaluating various imidazo[2,1-b][1,3]thiazole derivatives, it was found that the compound effectively induced apoptosis in cancer cells as evidenced by assays such as Annexin V-FITC and DAPI staining . The results suggest a promising role for this compound in cancer therapeutics.

Antibacterial Activity

In addition to its anticancer properties, this compound has been evaluated for antibacterial activity:

  • Mycobacterium Tuberculosis : The compound exhibited notable antimicrobial activity with a minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis .
  • Selectivity Index : The selectivity index calculated for the compound indicated favorable cytotoxicity profiles compared to its antimicrobial efficacy.

Q & A

Q. What are the key synthetic methodologies for synthesizing N-(2-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the imidazo[2,1-b]thiazole core via cyclization of thiourea derivatives or coupling reactions using palladium/copper catalysts (e.g., Suzuki-Miyaura coupling for fluorophenyl incorporation) .
  • Step 2 : Introduction of the carbamoylphenyl group via amidation or nucleophilic substitution, often using activating agents like EDCI/HOBt .
  • Step 3 : Purification via column chromatography and characterization using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm), while ¹³C NMR confirms carbonyl groups (e.g., carboxamide C=O at ~165–170 ppm) .
  • Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NH stretches at ~3300 cm⁻¹) .

Q. What preliminary biological screening assays are recommended for this compound?

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) via fluorescence-based assays .
  • Antimicrobial activity : Employ broth microdilution methods against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the imidazo[2,1-b]thiazole core synthesis?

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for fluorophenyl groups .
  • Solvent systems : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Temperature control : Maintain 80–100°C during cyclization to minimize side reactions .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., fluorophenyl vs. chlorophenyl) to isolate key pharmacophores .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR .
  • Dose-response validation : Replicate assays with standardized protocols to rule out false positives/negatives .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action?

  • Target identification : Use pull-down assays with biotinylated probes or CRISPR-Cas9 knockout models .
  • Pathway analysis : Perform RNA-seq or Western blotting to assess downstream signaling (e.g., MAPK/STAT3) .
  • Metabolic stability : Evaluate hepatic microsomal stability to inform pharmacokinetic profiles .

Q. What advanced techniques validate the compound’s interactions with biological targets?

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) to purified proteins .
  • X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., kinase domains) .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters of binding .

Methodological Considerations

Q. How should researchers address solubility challenges in in vivo studies?

  • Formulation optimization : Use co-solvents (e.g., PEG-400) or liposomal encapsulation .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .

Q. What quality control measures are essential for batch-to-batch reproducibility?

  • Purity standards : Ensure ≥95% purity via HPLC (C18 columns, acetonitrile/water gradients) .
  • Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results between cell lines?

  • Cell line specificity : Compare genetic profiles (e.g., EGFR expression levels) .
  • Membrane permeability : Assess logP values and correlate with cellular uptake .
  • Resistance mechanisms : Test in ABC transporter-overexpressing lines (e.g., MDR1) .

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